Cas no 76-94-8 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-)

76-94-8 structure
Productnaam:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
- Heptobarbital
- 5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-methyl-5-phenylbarbituric acid
- 5-Methyl-5-phenyl-barbitursaeure
- 5-Methyl-5-phenylbarbityric acid
- 5-methyl-5-phenyl-pyrimidine-2,4,6-trione
- 5-Phenyl-5-methylbarbituric acid
- Eudan
- Mephebarbital
- Methylphenylbarbital
- Phenylmethylbarbituric acid
- Rutonal
- Heptobarbital (1mg/ml in Acetonitrile)
- Q15409436
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- BDBM50099127
- 5-methyl-5-phenyl-barbituric acid
- BRN 0201825
- NSC80543
- Phenylmethylbarbituric Acid (5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione)
- 76-94-8
- UNII-GFR227X6YY
- EINECS 200-994-8
- 5-24-09-00283 (Beilstein Handbook Reference)
- 5-methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- LSAOZCAKUIANSQ-UHFFFAOYSA-N
- SCHEMBL77738
- NSC 80543
- 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- PHENYLMETHYLBARBITURIC ACID [MI]
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- NSC-80543
- GFR227X6YY
- PHENOBARBITAL IMPURITY C [EP IMPURITY]
- Barbituric acid, 5-methyl-5-phenyl-
- PHENOBARBITAL SODIUM IMPURITY C [EP IMPURITY]
- DTXSID00226900
- CHEBI:134900
- NS00037866
- CHEMBL329617
-
- Inchi: InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)
- InChI-sleutel: LSAOZCAKUIANSQ-UHFFFAOYSA-N
- LACHT: CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Berekende eigenschappen
- Exacte massa: 218.06900
- Monoisotopische massa: 218.069
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 325
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: nothing
- Topologisch pooloppervlak: 75.3A^2
- Oppervlakte lading: 0
- Aantal tautomers: 5
Experimentele eigenschappen
- Dichtheid: 1.2699 (rough estimate)
- Smeltpunt: 226°
- Kookpunt: 358.89°C (rough estimate)
- Brekindex: 1.5300 (estimate)
- PSA: 75.27000
- LogboekP: 0.96790
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 3249
- Gevaarklasse:6.1(b)
- Verpakkingsgroep:III
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
- PackingGroup:III
- Veiligheidstermijn:6.1(b)
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Gerelateerde literatuur
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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